molecular formula C10H19NO5 B14738843 omega-Methyl pantothenic acid CAS No. 2545-82-6

omega-Methyl pantothenic acid

Cat. No.: B14738843
CAS No.: 2545-82-6
M. Wt: 233.26 g/mol
InChI Key: LMVBDQSHTURIFI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of omega-Methyl pantothenic acid typically involves the chemical modification of pantothenic acid. One common method includes the methylation of the omega position of pantothenic acid using methylating agents under controlled conditions . The reaction conditions often require specific temperatures and pH levels to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound can involve microbial fermentation processes. Metabolic engineering of microorganisms, such as Escherichia coli, has been employed to produce pantothenic acid and its derivatives on a large scale. This method is considered more sustainable and environmentally friendly compared to traditional chemical synthesis .

Chemical Reactions Analysis

Types of Reactions

Omega-Methyl pantothenic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding carboxylic acids, while reduction can yield alcohol derivatives .

Scientific Research Applications

Omega-Methyl pantothenic acid has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of omega-Methyl pantothenic acid involves its conversion to coenzyme A (CoA) within the body. Coenzyme A is a critical cofactor in numerous enzymatic reactions, including the synthesis and oxidation of fatty acids, and the metabolism of carbohydrates and proteins. The molecular targets and pathways involved include the tricarboxylic acid cycle, fatty acid synthesis, and the synthesis of neurotransmitters and steroid hormones .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to omega-Methyl pantothenic acid include:

Uniqueness

This compound is unique due to its specific methylation, which can alter its biochemical properties and potential therapeutic applications. This modification can enhance its stability and bioavailability compared to other forms of pantothenic acid .

Properties

CAS No.

2545-82-6

Molecular Formula

C10H19NO5

Molecular Weight

233.26 g/mol

IUPAC Name

3-[(2,4-dihydroxy-3,3-dimethylpentanoyl)amino]propanoic acid

InChI

InChI=1S/C10H19NO5/c1-6(12)10(2,3)8(15)9(16)11-5-4-7(13)14/h6,8,12,15H,4-5H2,1-3H3,(H,11,16)(H,13,14)

InChI Key

LMVBDQSHTURIFI-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)(C)C(C(=O)NCCC(=O)O)O)O

Origin of Product

United States

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